2-Chloro-2-ethynylspiro[2.2]pentane
Description
2-Chloro-2-ethynylspiro[2.2]pentane is a bicyclic organic compound characterized by a spiro[2.2]pentane core substituted with a chlorine atom and an ethynyl group at the 2-position. The spiro architecture imposes significant steric constraints, while the chlorine and ethynyl substituents confer distinct electronic and reactivity profiles. Its structural uniqueness makes it a candidate for studying steric effects in reactivity and applications in materials science or pharmaceuticals .
Properties
CAS No. |
143962-00-9 |
|---|---|
Molecular Formula |
C7H7Cl |
Molecular Weight |
126.58 g/mol |
IUPAC Name |
2-chloro-2-ethynylspiro[2.2]pentane |
InChI |
InChI=1S/C7H7Cl/c1-2-7(8)5-6(7)3-4-6/h1H,3-5H2 |
InChI Key |
CKSQSAWEQPKSIB-UHFFFAOYSA-N |
SMILES |
C#CC1(CC12CC2)Cl |
Canonical SMILES |
C#CC1(CC12CC2)Cl |
Synonyms |
Spiro[2.2]pentane, 1-chloro-1-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The spiro architecture in this compound distinguishes it from linear analogs like 5-chloro-1-pentyne, resulting in distinct steric and electronic environments.
Physical and Solubility Properties
Table 2: Comparative Physical Properties
Key Observations :
- The spiro system in this compound likely reduces solubility in polar solvents compared to linear chlorinated alkanes, as seen in analogous systems where solvent polarity significantly impacts extraction efficiency (e.g., syringaldehyde recovery in ).
- The ethynyl group may increase volatility relative to non-alkynylated spiro compounds, though this is counterbalanced by the chlorine’s electron-withdrawing effect .
Table 3: Reactivity Profiles of Selected Compounds
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